molecular formula C14H18N4O4S B4787620 N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4787620
M. Wt: 338.38 g/mol
InChI Key: WJXAPJYGYRRNTI-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the sulfonamide group. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with N-methyl-4-nitrobenzenesulfonamide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function. This inhibition can disrupt essential biological processes in microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
  • N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE

Uniqueness

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both an ethyl and a methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to similar compounds .

Properties

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-4-17-10-12(11(2)15-17)9-16(3)23(21,22)14-7-5-13(6-8-14)18(19)20/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXAPJYGYRRNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
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N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 3
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N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 4
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N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE

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